gamma-Aminobutyric Acid Tartrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

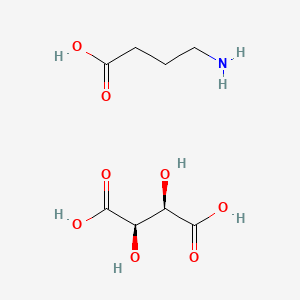

Gamma-Aminobutyric Acid Tartrate is a compound derived from gamma-Aminobutyric Acid, a non-protein amino acid that serves as a crucial inhibitory neurotransmitter in the central nervous system of mammals . Gamma-Aminobutyric Acid is widely distributed in nature, occurring in animals, plants, and microorganisms . It plays a significant role in regulating various physiological functions, including reducing neuronal excitability throughout the nervous system .

Méthodes De Préparation

Gamma-Aminobutyric Acid can be synthesized through several methods, including chemical synthesis, plant enrichment, enzymatic methods, and microbial production . One common method involves the decarboxylation of L-glutamic acid using the enzyme glutamate decarboxylase . This reaction typically requires optimal conditions such as a temperature of 37°C and a pH of 4.6 . Industrial production often utilizes genetically engineered strains of Escherichia coli with high activity of glutamate decarboxylase, which can significantly increase the yield of Gamma-Aminobutyric Acid .

Analyse Des Réactions Chimiques

Gamma-Aminobutyric Acid undergoes various chemical reactions, including decarboxylation, oxidation, and substitution . The decarboxylation of L-glutamic acid to produce Gamma-Aminobutyric Acid is catalyzed by glutamate decarboxylase . Common reagents used in these reactions include pyridoxal phosphate, which acts as a coenzyme for the decarboxylase enzyme . The major product formed from these reactions is Gamma-Aminobutyric Acid itself .

Applications De Recherche Scientifique

Gamma-Aminobutyric Acid Tartrate has numerous scientific research applications across various fields. In chemistry, it is used as a precursor for the synthesis of other compounds . In biology, it is studied for its role as an inhibitory neurotransmitter and its effects on neuronal activity . In medicine, Gamma-Aminobutyric Acid is explored for its potential therapeutic benefits in treating conditions such as anxiety, epilepsy, and hypertension . Additionally, it has applications in the food industry as a dietary supplement due to its calming effects .

Mécanisme D'action

Gamma-Aminobutyric Acid exerts its effects by binding to post-synaptic Gamma-Aminobutyric Acid receptors, specifically Gamma-Aminobutyric Acid type A and type B receptors . These receptors modulate ion channels, leading to the hyperpolarization of the cell membrane and preventing the transmission of action potentials . This inhibitory action helps regulate neuronal excitability and maintain the balance of neurotransmission in the central nervous system .

Comparaison Avec Des Composés Similaires

Gamma-Aminobutyric Acid is unique among amino acids due to its role as an inhibitory neurotransmitter . Similar compounds include other amino acids such as glutamic acid, which serves as a precursor for Gamma-Aminobutyric Acid synthesis . Another related compound is taurine, which also has inhibitory effects on the nervous system but through different mechanisms . Gamma-Aminobutyric Acid’s distinct function as a neurotransmitter and its widespread occurrence in nature highlight its uniqueness compared to other amino acids .

Propriétés

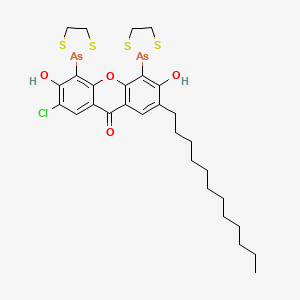

Formule moléculaire |

C8H15NO8 |

|---|---|

Poids moléculaire |

253.21 g/mol |

Nom IUPAC |

4-aminobutanoic acid;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C4H9NO2.C4H6O6/c5-3-1-2-4(6)7;5-1(3(7)8)2(6)4(9)10/h1-3,5H2,(H,6,7);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

Clé InChI |

YDZKWBZDIVKALM-LREBCSMRSA-N |

SMILES isomérique |

C(CC(=O)O)CN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

C(CC(=O)O)CN.C(C(C(=O)O)O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

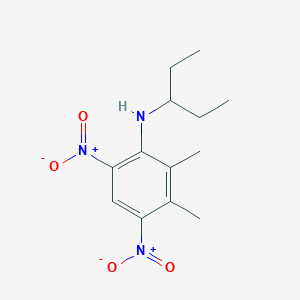

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13855508.png)

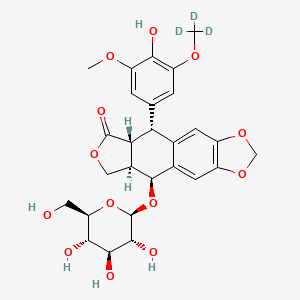

![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)

![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)